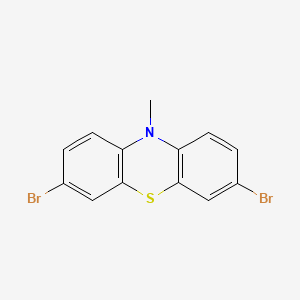

3,7-Dibromo-10-methylphenothiazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromo-10-methylphenothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NS/c1-16-10-4-2-8(14)6-12(10)17-13-7-9(15)3-5-11(13)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAPNDGAMBCNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448234 | |

| Record name | 3,7-dibromo-10-methylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34964-70-0 | |

| Record name | 3,7-dibromo-10-methylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3,7-Dibromo-10-methylphenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,7-Dibromo-10-methylphenothiazine, a key intermediate in the development of novel therapeutic agents and functional materials. This document details the synthetic protocol, purification methods, and extensive characterization data to ensure reproducibility and facilitate further research.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of 10-methylphenothiazine. This method provides a high yield of the desired product.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

The synthesis of this compound is carried out by dissolving 10-methylphenothiazine in glacial acetic acid that has been degassed with argon.[1] The mixture is stirred at room temperature under an inert atmosphere.[1] A molar equivalent of bromine is added dropwise, and the mixture is stirred for one hour.[1] A second molar equivalent of bromine is then added, and the solution is stirred for an additional 12 hours at room temperature.[1]

To quench the reaction, a saturated aqueous solution of sodium sulfite is added, followed by diethyl ether, and the mixture is stirred for one hour.[1] The organic phase is separated, and the aqueous layer is extracted three times with diethyl ether.[1] The combined organic layers are dried over sodium sulfate, and the solvent is removed under reduced pressure.[1] The resulting crude product is purified by column chromatography on silica gel using a 2:3 mixture of ethyl acetate and hexane as the eluent.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 10-methylphenothiazine (10 g, 46.8 mmol) | [1] |

| Reagent | Bromine (4.86 mL, 93.6 mmol) | [1] |

| Solvent | Glacial Acetic Acid (75 mL) | [1] |

| Reaction Time | 13 hours | [1] |

| Reaction Temperature | 20 °C | [1] |

| Yield | 17 g (99%) | [1] |

| Purity | Not explicitly stated, but characterized by NMR and elemental analysis | [1] |

Characterization of this compound

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₉Br₂NS |

| Molecular Weight | 371.09 g/mol |

| Appearance | Green solid[1] |

| Melting Point | 146-147 °C (EtOAc/EtOH) |

Spectroscopic Data

The ¹H NMR spectrum was recorded on a 300 MHz spectrometer in deuterated acetone ((CD₃)₂CO).[1]

| Chemical Shift (δ/ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J/Hz) |

| 3.37 | s | 3H | -CH₃ | - |

| 6.90 | d | 2H | Ar-H | 8.6 |

| 7.30 | d | 2H | Ar-H | 2.3 |

| 7.36 | dd | 2H | Ar-H | 2.3 and 8.6 |

Elemental Analysis

The elemental composition of the synthesized compound was determined and found to be in good agreement with the calculated values.[1]

| Element | Found (%) | Calculated (%) |

| C | 42.41 | 42.08 |

| H | 2.19 | 2.44 |

| N | 3.43 | 3.77 |

Experimental Workflows

The following diagram illustrates the general workflow for the characterization of this compound.

References

Spectroscopic Analysis of 3,7-Dibromo-10-methylphenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,7-Dibromo-10-methylphenothiazine, a halogenated derivative of the versatile phenothiazine core. This document details the synthetic protocol for this compound and presents its key analytical data. The information contained herein is intended to support research and development efforts in medicinal chemistry and materials science where phenothiazine derivatives are of significant interest.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₃H₉Br₂NS |

| Molecular Weight | 371.09 g/mol |

| CAS Number | 34964-70-0 |

| Appearance | Green solid |

Experimental Protocols

Synthesis of this compound[1]

A detailed experimental protocol for the synthesis of this compound from 10-methylphenothiazine is outlined below.

Materials:

-

10-Methylphenothiazine (MPT)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Saturated aqueous solution of Sodium Sulfite (Na₂SO₃)

-

Diethyl Ether

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

Ethyl Acetate

-

Hexane

-

Argon (or other inert gas)

Procedure:

-

10 g (46.8 mmol) of 10-methylphenothiazine is dissolved in 75 mL of glacial acetic acid that has been degassed for 30 minutes under an argon atmosphere.

-

The mixture is stirred under an inert atmosphere at room temperature.

-

A first molar equivalent of bromine (2.43 mL, 46.8 mmol) is added dropwise.

-

The reaction mixture is stirred for 1 hour at room temperature.

-

A second portion of bromine (2.43 mL, 46.8 mmol) is then added to the reaction mixture.

-

The solution is stirred for an additional 12 hours at room temperature.

-

To quench the reaction, 40 mL of a saturated aqueous solution of sodium sulfite and 70 mL of diethyl ether are added, and the mixture is stirred for 1 hour.

-

The organic phase is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are dried with sodium sulfate.

-

The solvents are removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a 2:3 mixture of ethyl acetate and hexane as the eluent.

-

The final product is recovered as a green solid with a reported yield of 99%.

Spectroscopic Data

The following tables summarize the available spectroscopic and analytical data for this compound.

¹H NMR Data

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

| 3.37 | s | - | -CH₃ |

| 6.90 | d | 8.6 | H-1, H-9 |

| 7.30 | d | 2.3 | H-4, H-6 |

| 7.36 | dd | 2.3 and 8.6 | H-2, H-8 |

Solvent: (CD₃)₂CO, Spectrometer Frequency: 300 MHz[1]

Elemental Analysis

| Element | Experimental (%)[1] | Calculated (%)[1] |

| Carbon (C) | 42.41 | 42.08 |

| Hydrogen (H) | 2.19 | 2.44 |

| Nitrogen (N) | 3.43 | 3.77 |

Other Spectroscopic Data

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Potential Biological Relevance of the Phenothiazine Scaffold

While specific signaling pathway interactions for this compound have not been documented, the broader class of phenothiazine derivatives is known for a wide range of biological activities. The diagram below illustrates some of the general therapeutic areas where phenothiazines have shown potential.

Caption: General biological activities of the phenothiazine chemical scaffold.

References

An In-depth Technical Guide to the NMR Data of 3,7-Dibromo-10-methylphenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available nuclear magnetic resonance (NMR) data for the compound 3,7-Dibromo-10-methylphenothiazine. This document is intended to be a valuable resource for researchers and scientists working with this compound in fields such as medicinal chemistry and materials science. This guide presents the known ¹H NMR spectral data, a detailed experimental protocol for its synthesis, and a structural diagram for reference.

Introduction

This compound is a halogenated derivative of the phenothiazine core structure, a privileged scaffold in drug discovery and development. The introduction of bromine atoms at the 3 and 7 positions, along with the methylation of the nitrogen atom at the 10 position, significantly influences the molecule's electronic properties and steric hindrance, which in turn can modulate its biological activity and material properties. Accurate spectral data is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated acetone ((CD₃)₂CO). The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The data is summarized in the table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 3.37 | Singlet (s) | - | 3H | N-CH₃ |

| 6.90 | Doublet (d) | 8.6 | 2H | H-1, H-9 |

| 7.30 | Doublet (d) | 2.3 | 2H | H-4, H-6 |

| 7.36 | Doublet of doublets (dd) | 2.3 and 8.6 | 2H | H-2, H-8 |

Note: The assignments are based on the expected electronic environment and coupling patterns of the protons on the phenothiazine ring system.

¹³C NMR Spectral Data

Despite extensive searches of the available scientific literature and chemical databases, experimental ¹³C NMR data for this compound could not be located. Researchers requiring this data are advised to acquire it experimentally upon synthesis and purification of the compound.

Experimental Protocols

Synthesis of this compound

The following protocol details the synthesis of this compound from 10-methylphenothiazine.[1]

Materials:

-

10-Methylphenothiazine

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Saturated aqueous solution of sodium sulfite (Na₂SO₃)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 10-methylphenothiazine in glacial acetic acid.

-

To the stirred solution, add one molar equivalent of bromine dropwise at room temperature.

-

After stirring for 1 hour at room temperature, add another molar equivalent of bromine to the reaction mixture.

-

Continue stirring the solution for 12 hours at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite and diethyl ether. Stir the mixture for 1 hour.

-

Separate the organic phase. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and dry over sodium sulfate.

-

Remove the solvents under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the proton and carbon atoms numbered for clarity in NMR assignments.

Caption: Molecular structure of this compound.

References

Crystal Structure of 3,7-Dibromo-10-methylphenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 3,7-Dibromo-10-methylphenothiazine. A thorough investigation of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that as of the date of this publication, a definitive, experimentally determined crystal structure for this compound has not been deposited or published.

However, significant data exists for its close structural analog, 3,7-dibromo-10H-phenothiazine, which lacks the N-methyl group. This guide provides a comprehensive overview of the available synthesis protocols for this compound and presents the detailed crystallographic data for 3,7-dibromo-10H-phenothiazine to serve as a valuable reference point for researchers. The experimental protocols for synthesis and the crystallographic analysis of the analog are detailed herein.

Introduction

Phenothiazine and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. The substitution pattern on the phenothiazine core dictates its three-dimensional structure and, consequently, its function. The title compound, this compound, is of interest for its potential applications stemming from the combined electronic effects of the bromine substituents and the N-methyl group. An understanding of its solid-state conformation through single-crystal X-ray diffraction is crucial for rational drug design and materials engineering.

This guide summarizes the current state of knowledge regarding the synthesis of this compound and provides a detailed analysis of the crystal structure of the closely related 3,7-dibromo-10H-phenothiazine.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported, starting from 10-Methylphenothiazine.

Experimental Protocol: Bromination of 10-Methylphenothiazine

A common method for the synthesis of this compound involves the direct bromination of 10-methylphenothiazine.

Materials:

-

10-Methylphenothiazine (MPT)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Saturated aqueous solution of Sodium Sulfite

-

Diethyl Ether

-

Sodium Sulfate

-

Silica Gel

-

Ethyl Acetate

-

Hexane

Procedure:

-

10-Methylphenothiazine (e.g., 10 g, 46.8 mmol) is dissolved in degassed glacial acetic acid (75 mL) under an inert atmosphere (e.g., argon).

-

The mixture is stirred at room temperature.

-

A molar equivalent of bromine (e.g., 2.43 mL, 46.8 mmol) is added dropwise to the solution.

-

The reaction is stirred for 1 hour at room temperature.

-

A second equivalent of bromine (e.g., 2.43 mL, 46.8 mmol) is then added to the reaction mixture.

-

The solution is stirred for an additional 12 hours at room temperature.

-

To quench the reaction, a saturated aqueous solution of sodium sulfite (40 mL) and diethyl ether (70 mL) are added, and the mixture is stirred for 1 hour.

-

The organic phase is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are dried over sodium sulfate, and the solvents are removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 2:3 ratio) to yield the final product.[1]

Workflow for the Synthesis of this compound:

Crystal Structure of the Analog: 3,7-dibromo-10H-phenothiazine

While the crystal structure for this compound is not available, the structure of its parent compound, 3,7-dibromo-10H-phenothiazine, has been determined and is available through the Cambridge Crystallographic Data Centre (CCDC Deposition Number: 732813). This structure provides valuable insight into the likely conformation of the dibrominated phenothiazine core.

Logical Relationship between Target Compound and Structural Analog:

Experimental Protocol: Crystal Growth and Structure Determination of 3,7-dibromo-10H-phenothiazine

The experimental details for the crystallization and X-ray diffraction analysis of 3,7-dibromo-10H-phenothiazine are crucial for understanding the provided crystallographic data.

Crystallization:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent system. Common solvents for phenothiazine derivatives include combinations of chlorinated solvents and alcohols, or aromatic solvents and alkanes.

X-ray Data Collection and Structure Refinement:

-

A suitable single crystal is selected and mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Crystallographic Data for 3,7-dibromo-10H-phenothiazine

The following table summarizes the crystallographic data for 3,7-dibromo-10H-phenothiazine. This data is essential for computational modeling and as a comparative reference for future studies on this compound.

| Parameter | Value (for 3,7-dibromo-10H-phenothiazine) |

| CCDC Deposition Number | 732813 |

| Empirical Formula | C₁₂H₇Br₂NS |

| Formula Weight | 357.07 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.334(4) |

| b (Å) | 14.129(3) |

| c (Å) | 4.2180(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1212.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.956 |

| Absorption Coeff. (mm⁻¹) | 7.458 |

| F(000) | 680 |

Data sourced from the Cambridge Crystallographic Data Centre, deposition number 732813.

Conclusion

This technical guide has established that while methods for the synthesis of this compound are documented, its single-crystal X-ray structure has not been reported in the public domain. To facilitate further research, this guide has provided detailed synthetic protocols and has presented the crystallographic data for the closely related analog, 3,7-dibromo-10H-phenothiazine. The availability of this analog's crystal structure offers a robust starting point for computational studies and molecular modeling of this compound. The determination of the crystal structure of the title compound remains a key objective for a complete understanding of its structure-property relationships.

References

Physical and chemical properties of 3,7-Dibromo-10-methylphenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,7-Dibromo-10-methylphenothiazine, a heterocyclic compound with significant potential in various scientific domains. This document is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, materials science, and drug development.

Physical and Chemical Properties

This compound is a solid, green-colored compound.[1] While a definitive boiling point has not been reported, likely due to decomposition at elevated temperatures, its melting point has been documented within the range of 146-152°C. Detailed solubility in various organic solvents is not extensively reported in the literature; however, its synthesis and purification procedures suggest solubility in solvents like ethyl acetate and hexane.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34964-70-0 | [1] |

| Molecular Formula | C₁₃H₉Br₂NS | [1] |

| Molecular Weight | 371.09 g/mol | [1] |

| Appearance | Green solid | [1] |

| Melting Point | 146-147°C or 151-152°C | |

| Boiling Point | No data available | [2] |

| Solubility | Soluble in ethyl acetate/hexane mixture | [1] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the bromination of 10-methylphenothiazine.[1] This electrophilic aromatic substitution reaction is typically carried out using bromine in a suitable solvent such as acetic acid. The compound exhibits reactivity characteristic of halogenated aromatic systems, notably undergoing halogen-metal exchange reactions. For instance, treatment with butyllithium can replace the bromine atoms with lithium, providing a versatile intermediate for the introduction of various functional groups at the 3 and 7 positions.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

10-Methylphenothiazine (10 g, 46.8 mmol)

-

Glacial acetic acid (75 mL), degassed

-

Bromine (4.86 mL, 93.6 mmol)

-

Saturated aqueous solution of sodium sulfite

-

Diethyl ether

-

Sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Dissolve 10-methylphenothiazine in degassed glacial acetic acid in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Stir the mixture at room temperature.

-

Add a molar equivalent of bromine (2.43 mL, 46.8 mmol) dropwise to the solution.

-

Continue stirring for 1 hour at room temperature.

-

Add a second molar equivalent of bromine (2.43 mL, 46.8 mmol) to the reaction mixture.

-

Stir the solution for an additional 12 hours at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (40 mL) and diethyl ether (70 mL). Stir the biphasic mixture for 1 hour.

-

Separate the organic phase and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and dry over sodium sulfate.

-

Remove the solvents under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane (2:3) mixture as the eluent.

-

The final product is recovered as a green solid with a reported yield of 99%.[1]

Below is a graphical representation of the synthesis workflow.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | ((CD₃)₂CO, 300 MHz) δ/ppm: 3.37 (s, 3H), 6.90 (d, J = 8.6 Hz, 2H), 7.30 (d, J = 2.3 Hz, 2H), 7.36 (dd, J = 2.3 and 8.6 Hz, 2H) | [1] |

| ¹³C NMR | Data for the parent compound, 3,7-dibromo-10H-phenothiazine, is available. | [3] |

| Mass Spec. | For the parent compound, 3,7-dibromo-10H-phenothiazine: MS (ESI) m/z 358 (M+2H)⁺. | [4] |

| IR | Characteristic peaks for 3,7-disubstituted phenothiazines include vibrations in a 1,2,4-trisubstituted benzene ring. | [5] |

Biological Activity and Signaling Pathways

Phenothiazine derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as antipsychotic agents that act on the central nervous system. Their mechanism of action often involves the antagonism of dopamine receptors. Furthermore, phenothiazines have been investigated for their potential as anticancer agents. One proposed mechanism for their antitumor activity is the inhibition of calmodulin, a calcium-binding protein involved in cell proliferation, and the reactivation of the tumor suppressor protein phosphatase 2A (PP2A).

While specific studies detailing the interaction of this compound with these signaling pathways are limited, its structural similarity to other bioactive phenothiazines suggests it may exhibit similar pharmacological properties. The following diagram illustrates a generalized signaling pathway that phenothiazine derivatives are known to modulate.

Crystal Structure

While the crystal structure of this compound has not been explicitly reported, the Cambridge Crystallographic Data Centre (CCDC) contains the crystal structure for the parent compound, 3,7-dibromo-10H-phenothiazine (CCDC Number: 732813).[3] This structure provides valuable insight into the molecular geometry and packing of the dibrominated phenothiazine core. The phenothiazine ring system adopts a characteristic butterfly conformation.

Conclusion

This compound is a versatile compound with established synthetic accessibility and potential for further functionalization. Its physical and chemical properties, coupled with the known biological activities of the broader phenothiazine class, make it a compound of interest for further investigation in medicinal chemistry and materials science. This technical guide serves as a foundational resource to aid researchers in their exploration of this promising molecule.

References

- 1. 10H-Phenothiazine, 3,7-dibromo-10-methyl- synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,7-dibromo-10H-phenothiazine | C12H7Br2NS | CID 3547115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,7-dibromo-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Navigating the Solubility Landscape of 3,7-Dibromo-10-methylphenothiazine: A Technical Guide

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development seeking to understand the solubility of 3,7-Dibromo-10-methylphenothiazine in organic solvents will find a comprehensive resource in this technical guide. While a thorough review of publicly available scientific literature and databases reveals no specific quantitative solubility data for this compound, this document provides essential qualitative insights and a detailed experimental framework for determining its solubility profile.

Executive Summary

This compound is a derivative of phenothiazine, a class of compounds with significant interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in designing experimental protocols, formulating drug delivery systems, and ensuring the success of synthetic applications. This guide addresses the current knowledge gap by providing a qualitative assessment of expected solubility and a detailed methodology for its empirical determination.

Qualitative Solubility Assessment

Based on the known solubility of its parent compound, phenothiazine, this compound is anticipated to exhibit low solubility in polar solvents like water and slight to moderate solubility in common organic solvents. The presence of the dibromo- and methyl- substitutions on the phenothiazine core will influence its polarity and crystal lattice energy, thereby affecting its interaction with different solvents. It is expected to be more soluble in non-polar and moderately polar organic solvents such as ethers and chlorinated hydrocarbons. For instance, the parent compound, 10H-phenothiazine, is known to be slightly soluble in ethanol, ether, and chloroform.[1]

Experimental Protocol for Determining Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[2] This technique measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test solubility at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2][3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[4]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.[4][5]

-

-

Data Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Data Presentation

The following table provides a template for recording and comparing the experimentally determined solubility of this compound in various organic solvents.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Dimethyl Sulfoxide | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Methanol | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Tetrahydrofuran | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Chloroform | 25 | HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains elusive in current literature, this guide equips researchers with the necessary framework to determine this crucial physicochemical property. By following the detailed experimental protocol and utilizing the provided templates for data organization and visualization, scientists can systematically and accurately map the solubility profile of this compound, thereby facilitating its application in drug discovery and materials science.

References

An In-depth Technical Guide to the Electrochemical Properties of 3,7-Dibromo-10-methylphenothiazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 3,7-Dibromo-10-methylphenothiazine. While direct experimental data for this specific compound is not extensively available in the reviewed literature, this document extrapolates its expected behavior based on the well-established electrochemical characteristics of the phenothiazine scaffold and its derivatives. This guide covers the synthesis, expected redox behavior, relevant experimental protocols, and the underlying reaction mechanisms.

Introduction to this compound

This compound is a halogenated derivative of the 10-methylphenothiazine core structure. The phenothiazine family of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to their redox activity. The central thiazine ring can undergo oxidation to form stable radical cations, a property that underpins their application as antioxidants, redox mediators in biosensors, and charge-transfer materials in organic electronics. The introduction of electron-withdrawing bromine atoms at the 3 and 7 positions is expected to significantly influence the electronic properties and, consequently, the electrochemical behavior of the molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 10-methylphenothiazine. A typical synthetic route involves the reaction of 10-methylphenothiazine with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent like acetic acid.

A general procedure is as follows: 10-methylphenothiazine is dissolved in glacial acetic acid. To this solution, a molar excess of bromine is added dropwise at room temperature. The reaction mixture is stirred for several hours to ensure complete dibromination at the electron-rich 3 and 7 positions. The product can then be isolated by filtration and purified by recrystallization.

Expected Electrochemical Properties

The electrochemical behavior of phenothiazine derivatives is characterized by their ability to undergo reversible one-electron oxidation to form a stable radical cation. A second, often irreversible, oxidation to a dication can occur at higher potentials.

The redox potentials of substituted phenothiazines are highly dependent on the nature of the substituents on the aromatic rings. Electron-donating groups, such as methyl, tend to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like halogens, increase the oxidation potential.

Given that this compound possesses two electron-withdrawing bromine atoms, its first oxidation potential is expected to be higher than that of the parent 10-methylphenothiazine. The oxidation of 10-methylphenothiazine to its radical cation occurs at approximately +0.7 V versus a standard calomel electrode (SCE). Therefore, the first oxidation potential of this compound is anticipated to be in the range of +0.8 to +1.0 V vs. SCE.

Estimated Electrochemical Data

The following table summarizes the expected electrochemical parameters for this compound. These values are estimations based on the known properties of related phenothiazine compounds and the electronic effects of the substituents.

| Parameter | Estimated Value | Reference Compound | Notes |

| First Oxidation Potential (Epa1) | ~ +0.8 to +1.0 V vs. SCE | 10-methylphenothiazine (~ +0.7 V vs. SCE) | The electron-withdrawing bromine atoms are expected to increase the oxidation potential. |

| First Reduction Potential (Epc1) | ~ +0.7 to +0.9 V vs. SCE | 10-methylphenothiazine | The process is expected to be quasi-reversible. |

| HOMO Energy Level | ~ -5.2 to -5.4 eV | Calculated from Eox | Estimated using the empirical formula: EHOMO = - (Eox + 4.4) eV. |

| LUMO Energy Level | Not readily determined by oxidation | - | The reduction of the phenothiazine core is typically not observed within the common solvent windows. |

Experimental Protocols

A detailed methodology for the key experiments is crucial for reproducible research. The following section outlines a standard protocol for cyclic voltammetry analysis of this compound.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the redox processes.

Materials:

-

This compound

-

Anhydrous acetonitrile or dichloromethane (spectroscopic grade)

-

Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)

-

Three-electrode electrochemical cell

-

Working electrode: Glassy carbon or platinum disk electrode

-

Reference electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter electrode: Platinum wire or gauze

-

Potentiostat

Procedure:

-

Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M TBAPF6.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment. A typical starting potential could be 0.0 V, with a switching potential of +1.5 V and a scan rate of 100 mV/s.

-

Record the cyclic voltammogram.

-

If a ferrocene/ferrocenium (Fc/Fc+) internal standard is used for calibration, its half-wave potential (E1/2) should also be recorded under the same conditions.

Visualizations

Electrochemical Oxidation Pathway

The electrochemical oxidation of this compound is expected to proceed through a one-electron transfer to form a stable radical cation, followed by a second one-electron transfer at a higher potential to form a dication.

Caption: Proposed electrochemical oxidation pathway of this compound.

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment.

Caption: Standard experimental workflow for cyclic voltammetry analysis.

Conclusion

This compound is a fascinating molecule with electrochemical properties that are of considerable interest to researchers in various fields. While direct experimental data remains to be extensively published, a strong understanding of its behavior can be inferred from the rich literature on related phenothiazine compounds. The presence of electron-withdrawing bromine substituents is predicted to increase the oxidation potential of the molecule, enhancing the stability of its neutral form. This guide provides a solid foundation for researchers looking to explore the electrochemical characteristics and potential applications of this and similar compounds. Further experimental work is encouraged to precisely quantify the redox potentials and fully elucidate the electrochemical behavior of this compound.

Unveiling the Photophysical Landscape of 3,7-Dibromo-10-methylphenothiazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of 3,7-Dibromo-10-methylphenothiazine and its derivatives. Phenothiazines are a class of heterocyclic compounds recognized for their diverse applications, from pharmaceuticals to materials science. The introduction of bromine atoms at the 3 and 7 positions, along with N-alkylation, significantly modulates their electronic and photophysical characteristics. This guide summarizes the available quantitative data, details experimental methodologies for characterization, and presents logical workflows for synthesis and analysis.

Core Photophysical Properties

Phenothiazine and its derivatives are known to be fluorescent, exhibiting a non-planar butterfly conformation that can suppress intermolecular aggregation and excimer formation. The core photophysical processes involve absorption of ultraviolet or visible light, leading to an excited singlet state. This excited state can then relax through several pathways, including fluorescence emission, intersystem crossing to a triplet state (which can lead to phosphorescence), or non-radiative decay. The nature and position of substituents on the phenothiazine core, as well as the solvent environment, play a crucial role in determining the efficiency and characteristics of these pathways.

The parent 10-methylphenothiazine typically displays two primary absorption bands in the UV region, one between 235-265 nm and another from 290-345 nm.[1] The fluorescence quantum yield of the unsubstituted phenothiazine core is generally low, in the range of 0.01-0.02.[1] However, strategic substitution can dramatically alter these properties. For instance, the introduction of a nitro group at the 3-position of the phenothiazine core has been shown to lead to a remarkable increase in the fluorescence quantum yield, reaching up to 100% in nonpolar solvents.[2][3] This is attributed to the electron-withdrawing nature of the nitro group, which alters the character of the electronic transitions.[2][3]

Quantitative Photophysical Data

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Notes |

| 10-Methylphenothiazine | Various | 235-265, 290-345 | 450 | 0.01-0.02 (for parent PTZ) | General values for N-alkylated phenothiazines.[1][4] |

| N-Phosphorylated Phenothiazine Derivative | DMSO | 234, 280 | 374 (Fluorescence) | Not Reported | Also exhibits a strong phosphorescence peak at 540 nm.[4][5] |

Note: The data for this compound and its simple alkyl derivatives is not extensively reported in the reviewed literature, highlighting a potential area for future research. The presented data is for structurally related compounds and should be used as a general reference.

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer (e.g., SHIMADZU UV-VIS-NIR spectrophotometer) is typically used.[5]

-

Sample Preparation: Solutions of the phenothiazine derivative are prepared in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, DMSO) at a concentration of approximately 10⁻⁵ M.

-

Measurement: The absorption spectrum is recorded at room temperature using a quartz cuvette with a 1 cm path length. A solvent-only baseline is recorded and subtracted from the sample spectrum. The wavelengths of maximum absorbance (λ_abs) are then identified.

Fluorescence Spectroscopy

This method measures the emission of light from a substance that has absorbed light, providing insights into the excited state properties.

-

Instrumentation: A spectrofluorimeter (e.g., FLS-900 spectrofluorimeter) is employed for these measurements.[5]

-

Sample Preparation: Solutions are prepared in spectroscopic grade solvents at a concentration low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Measurement: The sample is excited at or near its absorption maximum. The emission spectrum is recorded at a 90-degree angle to the excitation beam. The wavelength of maximum emission (λ_em) is determined.

Fluorescence Quantum Yield (Φ_f) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. The relative method is commonly used.

-

Protocol:

-

A well-characterized fluorescence standard with a known quantum yield in the same solvent and with an emission range similar to the sample is chosen.

-

The absorption and fluorescence spectra of both the standard and the sample are recorded under identical experimental conditions.

-

The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ_r is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Phosphorescence Spectroscopy

This technique measures the emission of light from the triplet excited state, which is typically longer-lived than fluorescence.

-

Instrumentation: A spectrofluorimeter equipped with a phosphorescence lifetime measurement setup and a cryogenic sample holder.[5]

-

Measurement: The sample is typically cooled to 77 K (liquid nitrogen temperature) to reduce non-radiative decay pathways and enhance phosphorescence. The emission spectrum is recorded after a delay following pulsed excitation, allowing the short-lived fluorescence to decay.

Visualizations

Synthesis and Functionalization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of 3,7-Dibromo-10-alkylphenothiazine derivatives.

Caption: A generalized synthetic route to 3,7-Dibromo-10-Alkylphenothiazine and subsequent functionalization pathways.

Photophysical Characterization Workflow

This diagram outlines the typical experimental workflow for characterizing the photophysical properties of the synthesized derivatives.

Caption: Experimental workflow for the photophysical characterization of phenothiazine derivatives.

Signaling Pathways and Drug Development Applications

While phenothiazine derivatives have a rich history in pharmacology, particularly as antipsychotic agents, the 3,7-dibromo-10-alkylphenothiazine class of compounds is primarily explored within the realm of materials science. Their photophysical properties make them promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and as components in dye-sensitized solar cells. At present, there is no significant body of research linking these specific dibrominated derivatives to defined biological signaling pathways in the context of drug development. Their primary value to drug development professionals may lie in their potential as fluorescent probes or photosensitizers, leveraging their tunable optical properties.

Conclusion

The this compound core offers a versatile platform for the development of new functional materials. While a comprehensive photophysical dataset for a homologous series of N-alkyl derivatives is yet to be established, the existing data on related phenothiazine compounds indicates a strong dependence of their optical properties on substitution and environment. The experimental protocols outlined in this guide provide a robust framework for the systematic characterization of these promising molecules. Future research focused on elucidating the structure-property relationships within this specific class of compounds will be crucial for unlocking their full potential in both materials science and biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuning Electron‐Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by N… [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 3,7-Dibromo-10-methylphenothiazine

Physicochemical and Stability Data

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 3,7-Dibromo-10-methylphenothiazine is not extensively documented, the following table summarizes its known physical properties and stability information, along with data for related phenothiazine compounds to provide context for its thermal behavior. The stability of phenothiazine derivatives can be influenced by substitution patterns and the nature of the substituent at the 10-position.

| Property | This compound | 3,7-Dibromo-10H-phenothiazine | 3,7-Dibromo-10-hexylphenothiazine |

| CAS Number | 34964-70-0[1] | 21667-32-3[2][3] | 312924-93-9 |

| Molecular Formula | C13H9Br2NS[1] | C12H7Br2NS[2][3] | C18H19Br2NS |

| Molecular Weight | 371.09 g/mol [1] | 357.07 g/mol [4][5] | 429.32 g/mol |

| Appearance | Green solid[1] | Pale Green to Beige Solid Powder[3] | White to light yellow powder/crystal |

| Melting Point | Not available | Not known[3] | 54.0 - 58.0 °C |

| Decomposition Temp. | Not available | Not known[3] | Not available |

| Chemical Stability | Stable under recommended storage conditions. | Stable under recommended storage conditions.[3] The parent 10-methylphenothiazine can degrade at low pH and high temperatures.[6] | Stable under recommended storage conditions. |

Experimental Protocols

The synthesis of this compound is crucial for obtaining the material for stability studies. The following is a detailed experimental protocol for its synthesis from 10-methylphenothiazine.

Synthesis of this compound [1]

-

Materials:

-

10-Methylphenothiazine (MPT)

-

Bromine (Br2)

-

Glacial Acetic Acid

-

Saturated aqueous solution of sodium sulfite

-

Diethyl ether

-

Sodium sulfate

-

Silica gel

-

Ethyl acetate

-

Hexane

-

Argon (or other inert gas)

-

-

Procedure:

-

10 g (46.8 mmol) of 10-methylphenothiazine is dissolved in 75 mL of glacial acetic acid that has been previously degassed for 30 minutes under an argon atmosphere.

-

The mixture is stirred under an inert atmosphere at room temperature.

-

A first molar equivalent of bromine (2.43 mL, 46.8 mmol) is added dropwise to the stirring solution.

-

The reaction is allowed to stir for 1 hour at room temperature.

-

A second portion of bromine (2.43 mL, 46.8 mmol) is then added to the reaction mixture.

-

The resulting solution is stirred for an additional 12 hours at room temperature.

-

To quench the reaction, 40 mL of a saturated aqueous solution of sodium sulfite and 70 mL of diethyl ether are added to the mixture, and it is stirred for 1 hour.

-

The organic phase is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are dried over sodium sulfate, and the solvents are removed under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel using a 2:3 mixture of ethyl acetate and hexane as the eluent.

-

The final product is recovered as a green solid with a reported yield of 99%.

-

Visualizations

To better illustrate the processes involved with this compound, the following diagrams have been generated.

Caption: Synthetic pathway for this compound.

Caption: General oxidative degradation of phenothiazines.[6]

References

- 1. 10H-Phenothiazine, 3,7-dibromo-10-methyl- synthesis - chemicalbook [chemicalbook.com]

- 2. 3,7-dibromo-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. 3,7-dibromo-10H-phenothiazine | C12H7Br2NS | CID 3547115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Star of Materials Science: A Technical Guide to 3,7-Dibromo-10-methylphenothiazine

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 3,7-Dibromo-10-methylphenothiazine is emerging as a pivotal building block in the advancement of materials science, particularly in the realm of organic electronics. Its unique structural and electronic properties, stemming from the electron-rich phenothiazine core, make it an attractive candidate for a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this versatile molecule, offering a valuable resource for researchers and developers in the field.

Core Synthesis and Derivatization

The synthetic pathway to this compound and its derivatives is crucial for tuning its properties for specific applications. The core structure is typically synthesized through the bromination of 10-methylphenothiazine. Further functionalization at the 3 and 7 positions, as well as at the nitrogen atom, allows for the creation of a diverse library of materials with tailored electronic and optical characteristics.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 10-methylphenothiazine.

Materials:

-

10-Methylphenothiazine

-

Bromine (Br₂)

-

Acetic acid

-

Sodium sulfite solution (saturated)

-

Diethyl ether

-

Sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexane solvent system

Procedure:

-

Dissolve 10-methylphenothiazine in glacial acetic acid in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Slowly add a molar equivalent of bromine dropwise to the stirred solution at room temperature.

-

After one hour of stirring, add another molar equivalent of bromine to the reaction mixture.

-

Continue stirring the solution for 12 hours at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite and diethyl ether. Stir the mixture for one hour.

-

Separate the organic phase and extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers and dry over sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane solvent system to yield the desired this compound.

Physicochemical and Electronic Properties

The properties of this compound and its derivatives are central to their function in electronic devices. The non-planar, butterfly-like conformation of the phenothiazine core helps to suppress intermolecular aggregation, which is beneficial for maintaining high emission efficiency in the solid state. The electron-donating nature of the nitrogen and sulfur atoms in the phenothiazine ring results in a low ionization potential, making these materials excellent hole conductors.

Table 1: Key Properties of this compound and Representative Derivatives

| Compound | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |

| This compound | 371.09 | - | - | - | Precursor |

| Phenothiazine-based HTM 1 | - | -5.29 | - | - | Perovskite Solar Cells |

| Phenothiazine-based HTM 2 | - | -5.34 | - | - | Perovskite Solar Cells |

| PTZ-SA (TADF Emitter) | - | - | - | 2.5 (Triplet Energy) | OLEDs |

Applications in Materials Science

The versatility of this compound as a precursor allows for the development of a wide range of materials with applications in organic electronics.

Hole Transporting Materials in Perovskite Solar Cells

Derivatives of this compound have shown great promise as hole transporting materials (HTMs) in perovskite solar cells (PSCs). Their suitable highest occupied molecular orbital (HOMO) energy levels facilitate efficient hole extraction from the perovskite layer, while their high hole mobility contributes to improved device performance. Research has demonstrated that PSCs incorporating phenothiazine-based HTMs can achieve high power conversion efficiencies (PCEs). For instance, devices employing such HTMs have exhibited PCEs of up to 17.57%.[1]

Experimental Workflow: Fabrication of a Perovskite Solar Cell

Fabrication and characterization workflow for a perovskite solar cell.

Emitters in Organic Light-Emitting Diodes (OLEDs)

The ability to tune the electronic properties of phenothiazine derivatives makes them suitable for use as emitters in OLEDs. By incorporating both donor and acceptor moieties into the molecular structure, it is possible to design materials that exhibit thermally activated delayed fluorescence (TADF). TADF emitters can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. A yellow TADF emitter, PTZ-SA, based on a phenothiazine donor and a benzothiadiazine-1,1-dioxide acceptor, has been synthesized and shown to have a small singlet-triplet energy gap, which is crucial for efficient reverse intersystem crossing.[2]

Logical Relationship: Design of a TADF Emitter

Key components for designing an efficient TADF emitter.

Future Outlook

The field of organic electronics continues to benefit from the development of novel materials with enhanced performance and stability. This compound stands out as a highly adaptable platform for the creation of such materials. Future research will likely focus on the synthesis of new derivatives with even more finely tuned properties, leading to further improvements in the efficiency and lifetime of organic electronic devices. The exploration of this compound and its derivatives in other areas, such as sensing and bioimaging, also holds significant promise.

References

Discovery and history of phenothiazine derivatives

An In-depth Technical Guide to the Discovery and History of Phenothiazine Derivatives

Introduction: The Dawn of Psychopharmacology

The discovery of phenothiazine derivatives, particularly chlorpromazine, represents a watershed moment in the history of medicine and psychiatry. Before the 1950s, treatments for severe mental illnesses like schizophrenia were limited and often crude, ranging from institutionalization to insulin coma therapy and lobotomy. The introduction of chlorpromazine, the first effective antipsychotic, not only transformed psychiatric wards but also catalyzed the birth of modern psychopharmacology, shifting the understanding of mental illness towards a neurochemical basis.[1][2][3][4] This guide provides a technical overview of the journey from a synthetic dye to a revolutionary therapeutic agent, detailing the key discoveries, experimental protocols, and pharmacological principles that underpin the phenothiazine class of drugs.

Early History and Synthesis of the Phenothiazine Core

The story of phenothiazine begins not in a pharmacy, but in the burgeoning synthetic dye industry of the 19th century. The core tricyclic structure, 10H-phenothiazine, was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine with sulfur.[5][6] This discovery was an offshoot of the work on methylene blue, a phenothiazine derivative synthesized in 1876, which became a widely used histological stain and later, one of the first antimalarial drugs.[5] For decades, the parent phenothiazine compound was of little therapeutic interest, finding applications primarily as an insecticide and an anthelmintic for livestock in the 1930s and 1940s.[5][7]

Experimental Protocol: Synthesis of 10H-Phenothiazine (Bernthsen's Method)

The classic synthesis of the phenothiazine nucleus is a direct reaction between diphenylamine and sulfur, typically catalyzed by an agent like anhydrous aluminum chloride or iodine.

-

Reactants : Diphenylamine, Sulfur, and a catalyst (e.g., Anhydrous Aluminum Chloride or Iodine).

-

Procedure :

-

22g of Diphenylamine, 8.2g of sulfur, and 3.2g of anhydrous aluminum chloride are combined and melted together in a reaction vessel.[8]

-

The temperature is raised to 140-150°C, at which point a rapid evolution of hydrogen sulfide gas is observed, indicating the cyclization reaction is proceeding.[8] The temperature can be slightly lowered to moderate the reaction rate.

-

Once the initial vigorous reaction has subsided, the temperature is raised to 160°C for a period to ensure the reaction goes to completion.[8]

-

After cooling, the solidified melt is ground into a powder.

-

The powder is extracted first with water and then with dilute alcohol to remove the catalyst and any unreacted starting materials.[8]

-

The remaining residue, consisting of nearly pure phenothiazine, is collected.[9]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8][9]

-

The following diagram illustrates the workflow for this foundational synthesis.

From Antihistamines to a Psychiatric Revolution

The pivotal shift towards medical applications began in the 1940s at the Rhône-Poulenc laboratories in France.[10] Driven by the recent discovery of the first synthetic antihistamine by Daniel Bovet, a research group led by chemist Paul Charpentier sought to develop improved antihistamine agents.[11][12] This work led to the synthesis of promethazine in 1947, a phenothiazine derivative with potent sedative effects in addition to its antihistamine activity.[1]

Its sedative properties were quickly exploited by surgeons. Henri Laborit, a French naval surgeon, used promethazine in an anesthetic combination he termed a "lytic cocktail" to reduce surgical shock and induce a state of calm indifference in patients.[1][4][11] Laborit hypothesized that a drug with even stronger central stabilizing properties could be beneficial and encouraged Rhône-Poulenc to pursue this.[1][13]

Synthesis and Preclinical Screening of Chlorpromazine

Responding to this need, Paul Charpentier's team synthesized a series of new derivatives. By introducing a chlorine atom at the 2-position of the phenothiazine ring and modifying the side chain, they created compound RP-4560 on December 11, 1950.[2][11] This compound would soon be known as chlorpromazine .[13]

The initial patent for chlorpromazine outlines its synthesis by reacting 2-chlorophenothiazine with a suitable aminoalkyl halide.

-

Experimental Protocol: Synthesis of Chlorpromazine

-

Starting Materials : 2-chlorophenothiazine and 3-dimethylamino-1-chloropropane.

-

Reaction : 2-chlorophenothiazine is reacted with 3-dimethylamino-1-chloropropane in the presence of a strong base, such as sodamide (NaNH₂), to act as a condensing agent and bind the halogen acid produced.[6][14]

-

Conditions : The reaction is typically carried out in an organic solvent or diluent (e.g., toluene, xylene) at an elevated temperature to facilitate the nucleophilic substitution at the nitrogen of the phenothiazine ring.[14]

-

Workup and Purification : After the reaction is complete, the mixture is worked up to remove the salt byproduct and unreacted materials. The resulting chlorpromazine base is then purified. For pharmaceutical use, it is often converted to its hydrochloride salt by reacting the base with hydrogen chloride gas in a solvent like isopropanol, which facilitates crystallization and improves stability and solubility.[15][16]

-

The new compound was passed to Simone Courvoisier, the head of pharmacology at Rhône-Poulenc, for preclinical evaluation.[12][17]

-

Experimental Protocol: Preclinical Pharmacological Screening

-

Courvoisier's team employed a battery of animal tests to characterize the drug's effects. A key test that distinguished chlorpromazine from simple sedatives was the conditioned rope-climbing test .[11][12]

-

Methodology : Rats were trained to climb a rope at the sound of a bell to avoid an electric shock and receive a food reward. Standard sedatives like barbiturates would impair the rats' motor ability to climb at all. Chlorpromazine, however, selectively blocked the conditioned response (climbing at the bell's sound) while leaving the unconditioned escape reflex (climbing in response to the shock) intact.[11][18] This indicated a unique central action, disrupting a learned behavior without causing general motor impairment.

-

Other Tests : Additional screening methods included antagonism of apomorphine-induced vomiting (an indicator of anti-dopaminergic activity) and reduction of spontaneous motor activity.[11]

-

The discovery and development pathway is outlined below.

The First Psychiatric Trials

Laborit's observations of a "disinterested" state in his surgical patients led him to champion its use in psychiatry.[1][11] After some initial reluctance from the psychiatric community, the first psychiatric patient, a 24-year-old man with mania named Jacques Lh., was given chlorpromazine on January 19, 1952.[1][2][13][19] The results were dramatic.

This success captured the attention of Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris.[1][11][13]

-

Experimental Protocol: Delay and Deniker's 1952 Clinical Trial

-

Objective : To assess the efficacy of chlorpromazine in treating psychotic symptoms without the use of other sedatives.

-

Patient Population : 38 psychotic patients, primarily with symptoms of agitation and excitement.[1][20]

-

Methodology : Patients received daily injections of chlorpromazine. Unlike Laborit's initial use as part of a cocktail, Delay and Deniker administered the drug as a standalone therapy.[13]

-

Dosage : They determined that higher doses than those used by Laborit were necessary for psychiatric efficacy, typically administering 75-100 mg per day.[1]

-

Results : They published their findings in 1952, reporting that the drug's effect went far beyond simple sedation.[13][20] Patients showed marked improvements in core psychotic symptoms, including disorganized thinking and emotional behavior.[1] This trial was instrumental in establishing chlorpromazine as the first true antipsychotic agent.

-

Mechanism of Action and Receptor Profile

The therapeutic effects of phenothiazines are primarily attributed to their ability to block dopamine receptors in the brain, specifically the Dopamine D2 receptor .[12][21] This discovery formed the basis of the "dopamine hypothesis" of schizophrenia, which posits that the positive symptoms of the disorder arise from excessive dopaminergic activity in mesolimbic pathways.[1]

-

D2 Receptor Signaling Pathway : The D2 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gαi/o).[8][9][22]

-

Under normal conditions, dopamine binds to the D2 receptor.

-

This activates the Gαi/o protein, which then inhibits the enzyme adenylyl cyclase.[23]

-

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

This cascade modulates downstream signaling and neuronal excitability, in part by activating certain potassium channels (GIRKs), which hyperpolarizes the neuron and makes it less likely to fire.[8][9]

-

-

Action of Phenothiazines : Phenothiazines act as antagonists at the D2 receptor, binding to it without activating it. This blockade prevents dopamine from binding and initiating the signaling cascade, thereby reducing dopaminergic neurotransmission and alleviating psychotic symptoms.

Chlorpromazine is often referred to as a "dirty drug" because it lacks specificity and binds to a wide range of other receptors, which accounts for its broad therapeutic profile and numerous side effects.[1] The table below summarizes the receptor binding affinities for chlorpromazine and other representative antipsychotics.

Table 1: Comparative Receptor Binding Affinities of Antipsychotics

| Antipsychotic | Dopamine (D2) Blockade | Histamine (H1) Blockade | Alpha-1 (α1) Blockade | Muscarinic (M1) Blockade |

| Chlorpromazine | +++ | ++++ | ++++ | +++ |

| Haloperidol | ++++ | - | + | - |

| Clozapine | + | ++++ | ++++ | ++++ |

| Olanzapine | ++ | +++ | + | +++ |

| Risperidone | +++ | + | +++ | - |

| Quetiapine | + | +++ | +++ | + |

| Aripiprazole¹ | ++++ | ++ | ++ | - |

| Data adapted from Correll et al. (2010), Horacek et al. (2006), and others.[24] | ||||

| Key: ++++ (Strong Affinity), +++ (Moderate-Strong), ++ (Moderate), + (Weak), - (Negligible). ¹Partial D2 agonist activity. |

Structure-Activity Relationships (SAR) and Side Effects

The discovery of chlorpromazine spurred extensive research into modifying the phenothiazine structure to improve efficacy and reduce side effects. This led to the classification of phenothiazines into three main groups based on the side chain at the N-10 position: aliphatic, piperidine, and piperazine.[5]

Key SAR findings include:

-

Position 2 Substitution : An electron-withdrawing group (e.g., -Cl, -CF₃) at the C-2 position of the phenothiazine ring is crucial for antipsychotic activity. The potency generally increases in the order: -Cl < -COCH₃ < -CF₃.[21]

-

N-10 Side Chain : A three-carbon chain separating the ring nitrogen (N-10) and the terminal amino nitrogen is optimal for neuroleptic activity.[25] Shortening or lengthening this chain decreases potency.

-

Terminal Amino Group : The amino group at the end of the side chain must be tertiary for maximal activity.[25]

The non-specific receptor binding of phenothiazines is responsible for their wide range of adverse effects.

Table 2: Common Side Effects of Phenothiazines and Associated Receptors

| Side Effect Category | Specific Symptoms | Associated Receptor(s) |

| Extrapyramidal Symptoms (EPS) | Dystonia, Akathisia, Parkinsonism, Tardive Dyskinesia | Dopamine D2 Blockade (in Nigrostriatal Pathway) |

| Anticholinergic Effects | Dry mouth, blurred vision, constipation, urinary retention | Muscarinic M1 Blockade |

| Cardiovascular Effects | Orthostatic hypotension, dizziness, reflex tachycardia | Alpha-1 Adrenergic Blockade |

| Sedation & Weight Gain | Drowsiness, increased appetite | Histamine H1 Blockade |

| Endocrine Effects | Hyperprolactinemia, galactorrhea | Dopamine D2 Blockade (in Tuberoinfundibular Pathway) |

A rare but life-threatening side effect is Neuroleptic Malignant Syndrome (NMS), characterized by fever, muscle rigidity, and autonomic instability.[21]

Conclusion: The Legacy of Phenothiazines

The discovery of phenothiazine derivatives, born from research in dye chemistry and refined through surgical application, fundamentally altered the course of psychiatry. Chlorpromazine and its successors provided the first effective pharmacological tools for managing psychosis, enabling the deinstitutionalization movement and establishing the biological basis of mental illness as a valid field of inquiry.[3][19] They became the prototypes for medicinal chemistry research, demonstrating how systematic structural modification could optimize therapeutic activity. While newer, more specific ("atypical") antipsychotics are now more commonly used, the "dirty" phenothiazines remain on the World Health Organization's List of Essential Medicines, and chlorpromazine is still a benchmark against which new treatments are measured.[1][13] Their story is a powerful example of scientific serendipity, interdisciplinary collaboration, and the profound impact of chemistry on human health.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. Chemical structure of phenothiazines and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Tranquilizer chlorpromazine | Research Starters | EBSCO Research [ebsco.com]

- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]

- 13. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 16. CN102617509A - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]

- 17. Simone Courvoisier - Wikipedia [en.wikipedia.org]

- 18. Chlorpromazine after 50 Years [inhn.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scielo.br [scielo.br]

- 21. if-pan.krakow.pl [if-pan.krakow.pl]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 23. tandfonline.com [tandfonline.com]

- 24. thecarlatreport.com [thecarlatreport.com]

- 25. SAR of phenothiazine.pptx [slideshare.net]

The Versatile Core: 3,7-Dibromo-10-methylphenothiazine as a Premier Building Block for High-Performance Organic Electronics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of next-generation electronic devices has underscored the critical role of novel organic semiconductor materials. Among these, phenothiazine derivatives have emerged as a prominent class of electron-rich systems, offering exceptional versatility and performance in a range of applications, from vibrant organic light-emitting diodes (OLEDs) to sensitive organic field-effect transistors (OFETs). At the heart of many of these advanced materials lies a key molecular scaffold: 3,7-Dibromo-10-methylphenothiazine. This in-depth guide explores the synthesis, fundamental properties, and diverse applications of this pivotal building block, providing researchers and scientists with a comprehensive overview of its potential in shaping the future of organic electronics.

The Core Moiety: Synthesis and Physicochemical Properties

This compound serves as a crucial intermediate, offering two reactive bromine sites at the 3 and 7 positions for the introduction of a wide array of functional groups through cross-coupling reactions. The methyl group at the 10-position enhances solubility and influences the molecular packing of its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 10-methylphenothiazine. The reaction is carried out in a suitable solvent, such as glacial acetic acid, with the dropwise addition of bromine.

Physicochemical Properties

The fundamental physical and electronic properties of this compound are foundational to understanding the behavior of its more complex derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉Br₂NS | [1] |

| Molecular Weight | 371.09 g/mol | [1] |

| Melting Point | 146–147 °C | [2] |